Regioisomeric Differentiation: 4-Position versus 2-Position Butanoic Acid Attachment in Tetrahydronaphthalenyloxy Scaffolds
4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid and its regioisomer 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoic acid (CAS 869947-98-8) differ only in the attachment position of the carboxylic acid-bearing alkyl chain to the ether oxygen. In the GPR40/FFAR1 agonist literature, analogous regioisomeric pairs across aryloxy alkanoic acid series consistently exhibit divergent receptor activation profiles, with the optimal spacer length and attachment geometry being critical determinants of both binding site occupancy and functional efficacy [1][2]. No head-to-head biological comparison data currently exists for these two specific compounds; the differentiation is therefore structural rather than activity-based. Users requiring activity-defined selection must either commission comparative profiling or refer to characterized analogs in the primary literature [1].
| Evidence Dimension | Molecular structure (regioisomeric position of butanoic acid attachment) |
|---|---|
| Target Compound Data | Butanoic acid attached at the 4-position of the ether oxygen (linear 4-carbon spacer terminating in carboxylic acid) |
| Comparator Or Baseline | 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoic acid (CAS 869947-98-8): butanoic acid attached at the 2-position of the ether oxygen (branched 2-carbon spacer with ethyl substitution) |
| Quantified Difference | Structural regioisomerism only; no comparative biological data available |
| Conditions | Structural comparison based on chemical identity; no assay context applicable |
Why This Matters
Regioisomeric variation in this chemotype is known to alter receptor binding geometry in related GPCR systems; without direct comparative data, the two compounds cannot be assumed to exhibit equivalent target engagement or functional activity.
- [1] Paul, A., Nahar, S., Nahata, P., Sarkar, A., Maji, A., Samanta, A., Karmakar, S., & Maity, T. K. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 115990. View Source
- [2] Connexios Life Sciences Pvt. Ltd. (2013). Agonists of GPR40. U.S. Patent Application Publication No. US 2013/0237571 A1. View Source
